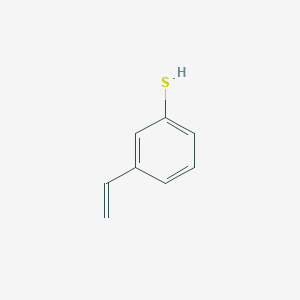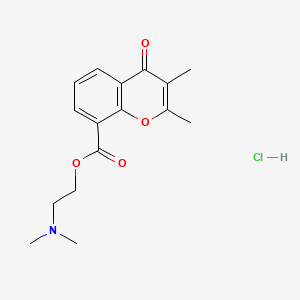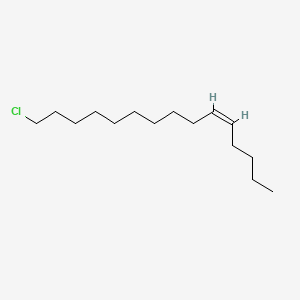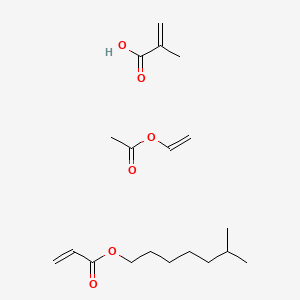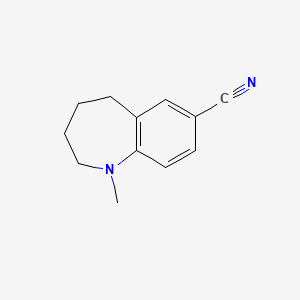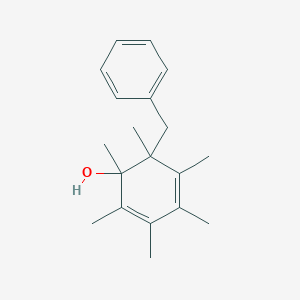
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is an organic compound with a complex structure that includes a benzyl group and multiple methyl groups attached to a cyclohexadienol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol typically involves multiple steps, starting with the preparation of the cyclohexadienol ring. One common method involves the alkylation of a cyclohexadiene precursor with benzyl chloride in the presence of a strong base, followed by methylation using methyl iodide and a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The benzyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce hexamethylcyclohexane derivatives.
Aplicaciones Científicas De Investigación
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromatic substitution and cycloaddition reactions.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as its role in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: A fully saturated analog with similar structural features but lacking the benzyl group.
Benzylcyclohexane: A compound with a benzyl group attached to a cyclohexane ring, but without the multiple methyl substitutions.
Uniqueness
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is unique due to its combination of a benzyl group and multiple methyl groups on a cyclohexadienol ring. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research applications.
Propiedades
Número CAS |
65538-96-7 |
|---|---|
Fórmula molecular |
C19H26O |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
6-benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C19H26O/c1-13-14(2)16(4)19(6,20)18(5,15(13)3)12-17-10-8-7-9-11-17/h7-11,20H,12H2,1-6H3 |
Clave InChI |
YCIHZRFKXMVUSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(C(=C1C)C)(C)O)(C)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


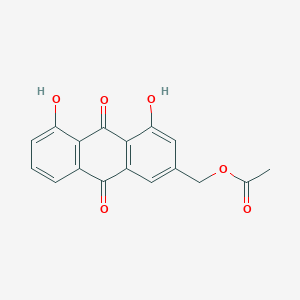
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

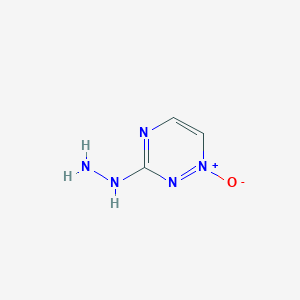

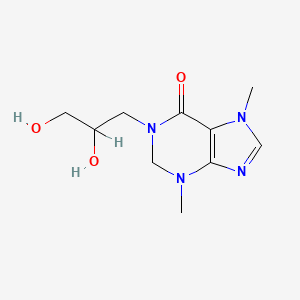
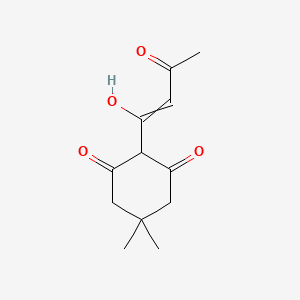
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
